(4-Chlorobenzyl)[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)ethyl]amine
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Overview
Description
(4-Chlorobenzyl)[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)ethyl]amine is a complex organic compound that features a combination of indole and benzylamine moieties The presence of a trifluoromethoxy group and a chlorobenzyl group adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorobenzyl)[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)ethyl]amine typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using appropriate trifluoromethylating agents.
Attachment of the Benzylamine Moiety: The final step involves the coupling of the indole derivative with 4-chlorobenzylamine under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorobenzyl)[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)ethyl]amine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and indole positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (4-Chlorobenzyl)[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)ethyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The indole moiety is known for its biological activity, and the presence of the trifluoromethoxy group may enhance its binding affinity to biological targets .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability and electrical conductivity .
Mechanism of Action
The mechanism of action of (4-Chlorobenzyl)[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)ethyl]amine involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The trifluoromethoxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
(4-Chlorobenzyl)[2-(2-methyl-1H-indol-3-yl)ethyl]amine: Lacks the trifluoromethoxy group, which may result in different biological activity and chemical properties.
(4-Chlorobenzyl)[2-(5-trifluoromethoxy-1H-indol-3-yl)ethyl]amine: Similar structure but with variations in the substitution pattern on the indole ring.
Uniqueness
The presence of both the trifluoromethoxy group and the chlorobenzyl group in (4-Chlorobenzyl)[2-(2-methyl-5-trifluoromethoxy-1H-indol-3-yl)ethyl]amine makes it unique. These groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C19H18ClF3N2O |
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Molecular Weight |
382.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C19H18ClF3N2O/c1-12-16(8-9-24-11-13-2-4-14(20)5-3-13)17-10-15(26-19(21,22)23)6-7-18(17)25-12/h2-7,10,24-25H,8-9,11H2,1H3 |
InChI Key |
OMNBIEFISJHBDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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